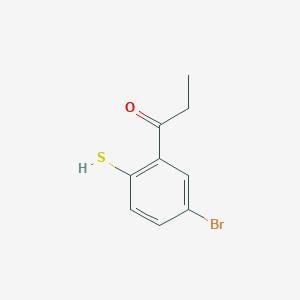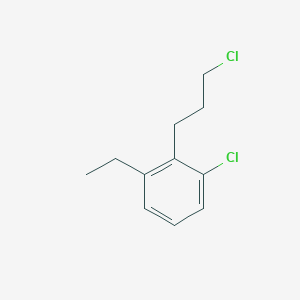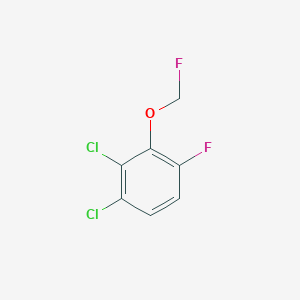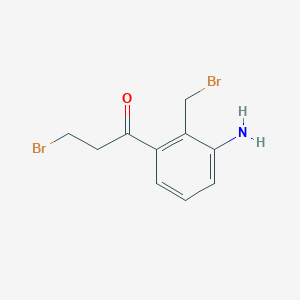
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C10H11Br2NO. This compound features a bromomethyl group and an amino group attached to a phenyl ring, along with a bromopropanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. For instance, starting from 3-bromomethylbenzene, the compound can be synthesized through a series of reactions involving bromination and subsequent amination under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a substitution reaction, the bromine atoms can be replaced by other functional groups, leading to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl and amino groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one: Similar structure but with a different position of the bromine atom.
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one: Lacks one bromine atom compared to the target compound.
Uniqueness
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of both bromomethyl and amino groups on the phenyl ring, along with the bromopropanone moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C10H11Br2NO |
|---|---|
Peso molecular |
321.01 g/mol |
Nombre IUPAC |
1-[3-amino-2-(bromomethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-4-10(14)7-2-1-3-9(13)8(7)6-12/h1-3H,4-6,13H2 |
Clave InChI |
GQBOUODEAUGKMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)CBr)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



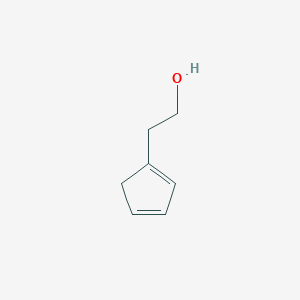
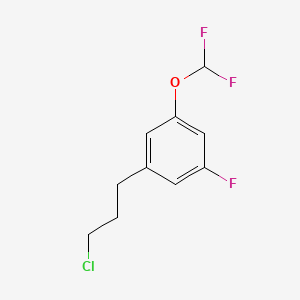

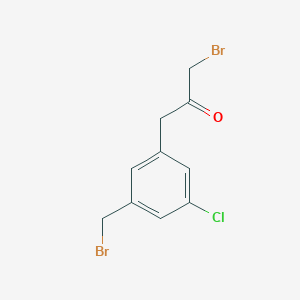
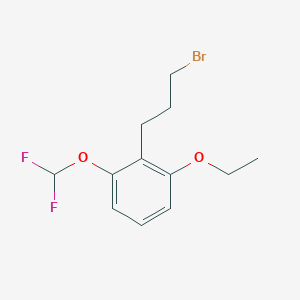
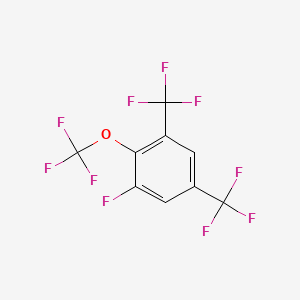


![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
